7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
Scientific Research Applications
Synthesis and Crystal Structure
Research on the synthesis and crystal structure of similar imidazo[1,2-b]pyrazole derivatives provides insights into the methodological approaches for creating such compounds and understanding their physical and chemical properties. For instance, the synthesis of 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole and its structural characterization through IR, 1H NMR, and single-crystal X-ray diffraction are examples of the foundational work in this area (Li et al., 2009).
Antimicrobial and Antioxidant Activity
Compounds structurally related to imidazo[1,2-b]pyrazoles have been evaluated for their antimicrobial and antioxidant activities. Studies demonstrate the potential of these compounds in medicinal chemistry, highlighting their effectiveness against various bacterial strains and their capacity to act as antioxidants. This is exemplified by research on the antimicrobial activity of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives and the antioxidant activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one (Jyothi & Madhavi, 2019; Umesha et al., 2009).
Novel Syntheses and Functionalized Derivatives
Innovative synthetic methods and the creation of novel functionalized derivatives of imidazo[1,2-b]pyrazoles are of significant interest for developing new therapeutic agents and materials. Studies detail the synthesis of various derivatives through cyclocondensation, demonstrating the versatility of these compounds in chemical synthesis and their potential utility across different scientific domains (Khalafy et al., 2014; Yakovenko et al., 2020).
Applications in Medicinal Chemistry
Imidazo[1,2-b]pyrazole derivatives have been explored for their applications in medicinal chemistry, including their roles as potential antimicrobial, anticancer, and anti-diabetic agents. Their synthesis and pharmacological evaluation underline the compound's relevance in the development of new drugs and therapeutic strategies (Hafez et al., 2016; Ibraheem et al., 2020).
properties
IUPAC Name |
7-(chloromethyl)-6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c1-2-15-6-7-16-12(15)10(8-13)11(14-16)9-4-3-5-9/h6-7,9H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTHCMTYOHYAQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CCC3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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